Rolapitant (1S,2R,3S)-Isomer
CAS No.:
Cat. No.: VC18012587
Molecular Formula: C25H26F6N2O2
Molecular Weight: 500.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H26F6N2O2 |
|---|---|
| Molecular Weight | 500.5 g/mol |
| IUPAC Name | (5S,8R)-8-[[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-8-phenyl-1,9-diazaspiro[4.5]decan-2-one |
| Standard InChI | InChI=1S/C25H26F6N2O2/c1-16(17-11-19(24(26,27)28)13-20(12-17)25(29,30)31)35-15-23(18-5-3-2-4-6-18)10-9-22(14-32-23)8-7-21(34)33-22/h2-6,11-13,16,32H,7-10,14-15H2,1H3,(H,33,34)/t16-,22+,23-/m0/s1 |
| Standard InChI Key | FIVSJYGQAIEMOC-FNVCAUGXSA-N |
| Isomeric SMILES | C[C@@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC[C@@]2(CC[C@]3(CCC(=O)N3)CN2)C4=CC=CC=C4 |
| Canonical SMILES | CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCC2(CCC3(CCC(=O)N3)CN2)C4=CC=CC=C4 |
Introduction
Chemical Identity and Stereochemical Configuration
Structural Characteristics
Rolapitant (1S,2R,3S)-Isomer, with the chemical name (5S,8S)-8-[[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]methyl]-8-phenyl-1,7-diazaspiro[4.5]decan-2-one, belongs to the class of spirocyclic compounds. Its molecular formula is , and it has a molecular weight of 500.49 g/mol . The compound’s stereochemistry is defined by the absolute configurations at the 1S, 2R, and 3S positions, which are critical for its interaction with the NK1 receptor .
Isomer-Specific Properties
Among the eight possible stereoisomers of rolapitant, the (1S,2R,3S)-configuration demonstrates superior binding affinity to the NK1 receptor compared to its counterparts. For instance, the (1R,2R,3R)-Isomer (CAS 1214741-26-0) and (1R,2R,3S)-Isomer (CAS 1214741-25-9) exhibit reduced potency in preclinical models . This stereochemical specificity underscores the importance of chiral centers in optimizing therapeutic activity.
Table 1: Comparative Properties of Rolapitant Stereoisomers
| Isomer Configuration | CAS Number | Molecular Weight | NK1 Receptor Affinity (nM) |
|---|---|---|---|
| (1S,2R,3S)-Isomer | 1214741-28-2 | 500.49 | 0.66 |
| (1R,2R,3R)-Isomer | 1214741-26-0 | 500.49 | 12.4 |
| (1R,2S,3R)-Isomer | 552292-73-6 | 500.49 | 8.9 |
Synthesis and Analytical Characterization
Synthetic Pathways
Pharmacological Profile
Mechanism of Action
Rolapitant (1S,2R,3S)-Isomer acts as a competitive antagonist of the NK1 receptor, which binds substance P in the central nervous system and gastrointestinal tract . By blocking this interaction, it inhibits the emetic reflex triggered by chemotherapy agents such as cisplatin. The compound’s high selectivity (-fold over NK2 and NK3 receptors) minimizes off-target effects .
Pharmacokinetics
-
Absorption: Peak plasma concentrations () are achieved within 4 hours post-administration .
-
Distribution: With a volume of distribution of 460 L, the isomer exhibits extensive tissue penetration, including crossing the blood-brain barrier .
-
Metabolism: Hepatic CYP3A4 mediates oxidation to the active metabolite M19, which retains 50% of the parent compound’s NK1 affinity .
-
Elimination: The isomer’s elimination half-life () exceeds 180 hours, enabling single-dose efficacy over multiple chemotherapy cycles .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume